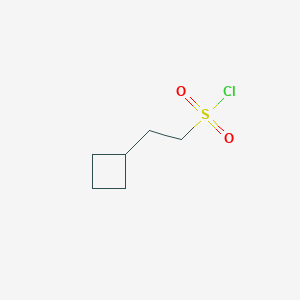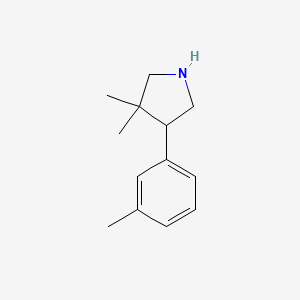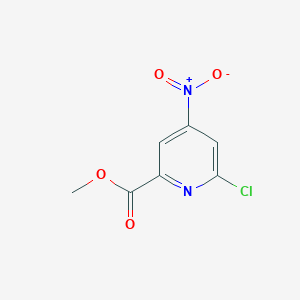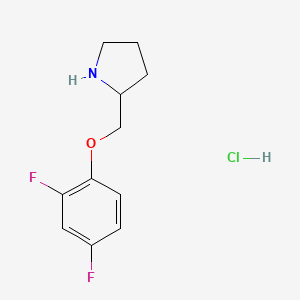
2-((2,4-Difluorophenoxy)methyl)pyrrolidine hydrochloride
Descripción general
Descripción
Physical And Chemical Properties Analysis
2-((2,4-Difluorophenoxy)methyl)pyrrolidine hydrochloride is a compound with a molecular weight of 249.68 g/mol. Unfortunately, the search results do not provide further information on its physical and chemical properties.Aplicaciones Científicas De Investigación
Cognitive Enhancement and Anxiolytic Activity
- Research Context: 2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine, a compound similar in structure to 2-((2,4-Difluorophenoxy)methyl)pyrrolidine hydrochloride, has been studied for its effects on cognitive enhancement and anxiolytic activity. This research demonstrates the potential of pyrrolidine derivatives in treating cognitive disorders.
- Key Findings: The compound showed positive effects in rodent and primate models of cognitive enhancement and exhibited anxiolytic activity. It also had a reduced tendency to activate peripheral ganglionic type receptors, making it a candidate for further evaluation as a treatment for cognitive disorders (Lin et al., 1997).
Maillard Reaction and Antioxidative Activity
- Research Context: In the study of Maillard reactions, a type of non-enzymatic browning that occurs in foods, compounds similar to 2-((2,4-Difluorophenoxy)methyl)pyrrolidine hydrochloride have been identified. These compounds contribute to understanding the chemistry of food processing and preservation.
- Key Findings: Research identified N-methyl-2-(hydroxymethyl)pyrrole, a compound related to pyrrolidine derivatives, in the Maillard reaction system. This compound and its oligomers exhibited antioxidative activity, relevant to food chemistry and potential health benefits (Tressl et al., 1998).
Catalytic Applications in Organic Synthesis
- Research Context: Pyrrolidine derivatives, including compounds structurally related to 2-((2,4-Difluorophenoxy)methyl)pyrrolidine hydrochloride, have been explored for their catalytic properties in organic synthesis.
- Key Findings: One study demonstrated the use of a benzyl-2,2-diphenyl-4-pentenylamine derivative in intramolecular hydroamination reactions, forming pyrrolidine derivatives. These findings are significant for synthetic chemistry, highlighting the versatility of pyrrolidine-based catalysts (Bender & Widenhoefer, 2005).
Controlled-Release Herbicides
- Research Context: Compounds similar to 2-((2,4-Difluorophenoxy)methyl)pyrrolidine hydrochloride have been investigated for their potential use in controlled-release herbicides.
- Key Findings: Research on 2,4-dichlorophenoxyacetic acid esters of starches, which share some chemical similarities with the subject compound, indicated their potential as controlled-release herbicides. This application is significant for agricultural science and environmental management (Mehltretter et al., 1974).
Safety And Hazards
The safety and hazards associated with 2-((2,4-Difluorophenoxy)methyl)pyrrolidine hydrochloride are not specified in the search results . It’s important to handle all chemical compounds with appropriate safety measures, and to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer.
Propiedades
IUPAC Name |
2-[(2,4-difluorophenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO.ClH/c12-8-3-4-11(10(13)6-8)15-7-9-2-1-5-14-9;/h3-4,6,9,14H,1-2,5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGCEMRKKTUQSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC2=C(C=C(C=C2)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2,4-Difluorophenoxy)methyl)pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



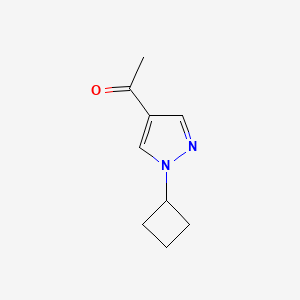
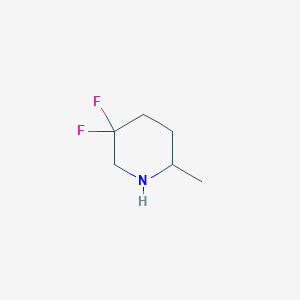
![5-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B1530776.png)

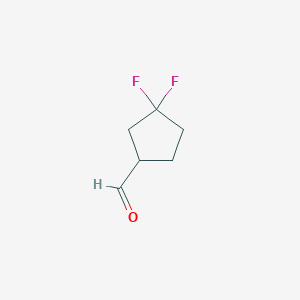
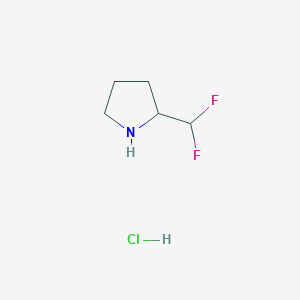
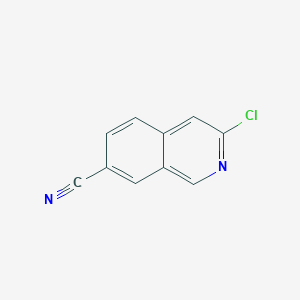
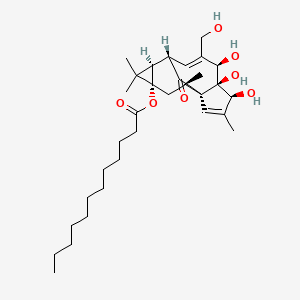
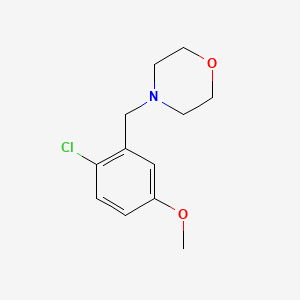
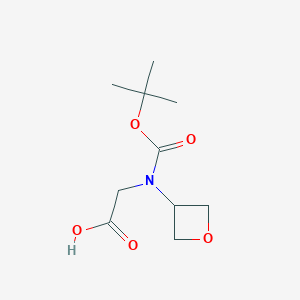
![2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B1530791.png)
